N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide
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Overview
Description
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides These compounds are characterized by the presence of two amide groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide typically involves the reaction of 2-chloroaniline with 2,2-diethoxyethylamine in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in scaling up the production while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the 2-chlorophenyl group suggests potential interactions with hydrophobic pockets in proteins, while the 2,2-diethoxyethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-chlorophenyl)-N-(2-ethoxyethyl)ethanediamide
- N’-(2-bromophenyl)-N-(2,2-diethoxyethyl)ethanediamide
- N’-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)ethanediamide
Uniqueness
N’-(2-chlorophenyl)-N-(2,2-diethoxyethyl)ethanediamide is unique due to the presence of both the 2-chlorophenyl and 2,2-diethoxyethyl groups, which may confer specific chemical and biological properties not found in similar compounds. These structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2,2-diethoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-8-6-5-7-10(11)15/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVKXJNEHXENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC=CC=C1Cl)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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